molecular formula C19H16ClNO5S B3490883 METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHOXYBENZOATE

METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHOXYBENZOATE

Cat. No.: B3490883
M. Wt: 405.9 g/mol
InChI Key: RHFSHMYCXYWIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHOXYBENZOATE is a complex organic compound with the molecular formula C17H14ClNO3S2 It is characterized by the presence of a benzothiophene ring, a chlorinated benzene ring, and a dimethoxybenzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHOXYBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a chlorinated benzene compound.

    Amidation Reaction: The benzothiophene derivative undergoes an amidation reaction with an appropriate amine to form the amido group.

    Esterification: The final step involves the esterification of the amido-benzothiophene compound with dimethoxybenzoic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amido group to an amine.

    Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHOXYBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 5-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-3-METHYLTHIOPHENE-2-CARBOXYLATE

Uniqueness

METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHOXYBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethoxybenzoate ester group differentiates it from similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO5S/c1-24-13-8-11(19(23)26-3)12(9-14(13)25-2)21-18(22)17-16(20)10-6-4-5-7-15(10)27-17/h4-9H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFSHMYCXYWIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHOXYBENZOATE
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METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHOXYBENZOATE

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